

2-Chloro-thiazole-5-carboxylic acid physical properties

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Compound of Interest

Compound Name: 2-Chloro-thiazole-5-carboxylic acid

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An In-Depth Technical Guide to the Physical Properties of **2-Chloro-thiazole-5-carboxylic Acid** For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-thiazole-5-carboxylic acid is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its unique electronic and structural features, conferred by the thiazole ring, chlorine substituent, and carboxylic acid moiety, make it a valuable synthon for developing novel therapeutic agents and specialized agrochemicals.[1] A thorough understanding of its physical properties is not merely academic; it is a fundamental prerequisite for its effective handling, reaction optimization, formulation, and the interpretation of biological activity. This guide provides a detailed examination of the core physical properties of **2-Chloro-thiazole-5-carboxylic acid**, blending established data with expert analysis on the causality behind experimental methodologies, thereby offering a practical and in-depth resource for laboratory professionals.

Molecular Structure and Identification

The foundation of all physical properties lies in the molecule's structure. **2-Chloro-thiazole-5-carboxylic acid** features a five-membered aromatic thiazole ring containing both sulfur and nitrogen heteroatoms. A key feature is the substitution pattern: a strongly electron-withdrawing chlorine atom at the C2 position and a carboxylic acid group at the C5 position. This specific arrangement dictates the molecule's polarity, acidity, reactivity, and intermolecular interactions.

Caption: Molecular Structure of **2-Chloro-thiazole-5-carboxylic acid**.

Table 1: Chemical Identification

Identifier	Value	Source(s)
CAS Number	101012-12-8	[2]
Molecular Formula	C ₄ H ₂ ClNO ₂ S	[2]
Molecular Weight	163.58 g/mol	[2]
IUPAC Name	2-chloro-1,3-thiazole-5-carboxylic acid	[2]
Synonyms	2-Chloro-5-thiazolecarboxylic acid	[2]
InChI Key	HNJOKQPEJIWTRF-UHFFFAOYSA-N	

| SMILES | C1=C(SC(=N1)Cl)C(=O)O |[2] |

Core Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular characteristics. The data presented below have been consolidated from verified chemical supplier databases and computational models.

Table 2: Summary of Physical Properties

Property	Value	Source(s)
Physical Form	Solid	
Melting Point	164.8 - 165.0 °C	
Boiling Point	370.2 °C at 760 mmHg	
pKa (Predicted)	2.19 ± 0.10	[3]

| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. ||

In-Depth Analysis of Physical Properties

Melting Point and Thermal Analysis

The sharp melting point of 164.8 - 165.0 °C is a strong indicator of high purity. For a crystalline solid, the melting point is a characteristic physical constant. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. In a drug development context, a well-defined melting point is critical for quality control and polymorph screening.

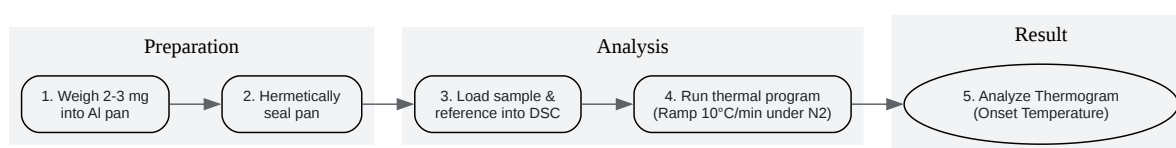
Expertise & Experience: Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point and other thermal transitions. Unlike simple capillary methods, DSC quantifies the heat flow into the sample as a function of temperature, providing a precise melting onset, peak, and enthalpy of fusion (ΔH_{fus}). This data is vital for understanding the compound's thermodynamic stability.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: This protocol is designed to provide a highly accurate and reproducible melting point by precisely controlling the heating rate and atmosphere, which minimizes thermal lag and oxidative degradation.

- **Sample Preparation:** Accurately weigh 2-3 mg of **2-Chloro-thiazole-5-carboxylic acid** into a standard aluminum DSC pan.
- **Encapsulation:** Hermetically seal the pan to ensure a closed system, preventing any loss of material during heating. Prepare an identical empty sealed pan to serve as the reference.
- **Instrument Setup:** Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.
- **Thermal Program:**

- Equilibrate the cell at 25 °C.
- Ramp the temperature from 25 °C to 200 °C at a controlled rate of 10 °C/min. The choice of a 10 °C/min ramp rate is a standard practice that balances analysis time with resolution.
- Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The peak temperature and the integrated area (enthalpy of fusion) are also recorded.



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Caption: Workflow for Melting Point Determination using DSC.

Acidity (pKa)

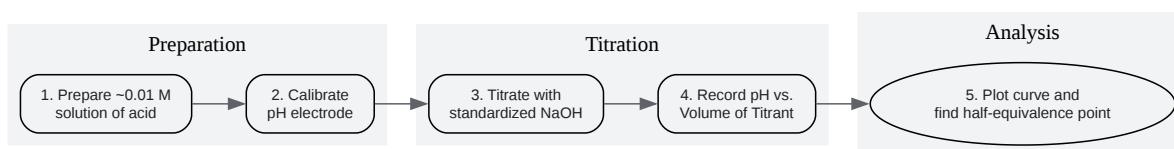
The pKa is a critical parameter for drug development, influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. With a predicted pKa of approximately 2.19, **2-Chloro-thiazole-5-carboxylic acid** is a relatively strong organic acid.[3]

Expertise & Experience: The acidity is enhanced by the strong inductive electron-withdrawing effect of the chlorine atom at the C2 position and the overall electron-deficient nature of the thiazole ring. These features stabilize the conjugate base (carboxylate anion) formed upon deprotonation, shifting the equilibrium towards dissociation and thus lowering the pKa compared to a simple aliphatic carboxylic acid. Potentiometric titration is the most direct and reliable method for experimentally determining pKa.

Protocol 2: pKa Determination by Potentiometric Titration

Causality: This method determines the pKa by measuring the pH of a solution as a function of the volume of added titrant. The pKa corresponds to the pH at which the carboxylic acid is exactly half-neutralized, a point of maximum buffer capacity that can be precisely identified from the titration curve.

- **Solution Preparation:** Prepare a ~0.01 M solution of **2-Chloro-thiazole-5-carboxylic acid** in a suitable solvent (e.g., a methanol/water mixture to ensure solubility).
- **Titration Setup:** Place the solution in a thermostatted vessel (25 °C) and use a calibrated pH electrode to monitor the pH.
- **Titration:** Titrate the solution with a standardized, carbonate-free ~0.1 M NaOH solution using an automated titrator to ensure precise volume additions.
- **Data Acquisition:** Record the pH value after each incremental addition of NaOH, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH versus the volume of NaOH added. The pKa is determined by calculating the first derivative of the titration curve (dpH/dV). The maximum of this derivative curve corresponds to the equivalence point. The pKa is the pH value at the half-equivalence point.



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Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Profile

While complete, published spectra for this specific molecule are not readily available, its spectroscopic characteristics can be confidently predicted based on well-established principles.

This section serves as a guide for interpreting experimentally obtained spectra.

Infrared (IR) Spectroscopy

Expertise & Experience: The IR spectrum provides a "fingerprint" of the functional groups present. For **2-Chloro-thiazole-5-carboxylic acid**, the spectrum will be dominated by the carboxylic acid group, which exhibits highly characteristic absorptions.

- **O-H Stretch:** A very broad and strong absorption band is expected in the region of 2500-3300 cm^{-1} . This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.
- **C=O Stretch:** A sharp and very strong absorption should appear around 1710-1730 cm^{-1} . Its position within this range is influenced by the electron-withdrawing nature of the adjacent thiazole ring.
- **C-O Stretch & O-H Bend:** Look for medium intensity bands in the 1200-1440 cm^{-1} region, which are associated with C-O stretching and in-plane O-H bending modes, often coupled.
- **Thiazole Ring Vibrations:** A series of moderate to sharp bands between 1400-1600 cm^{-1} will correspond to the C=C and C=N stretching vibrations of the aromatic thiazole ring.
- **C-Cl Stretch:** A weak to medium intensity band is expected in the 700-850 cm^{-1} region, corresponding to the C-Cl stretch.

Protocol 3: Analysis by Attenuated Total Reflectance (ATR) FTIR

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Pressure Application:** Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

- **Spectrum Collection:** Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- **Data Processing:** The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ^1H NMR Spectrum (in DMSO-d_6):

- $\sim 8.3\text{-}8.5\text{ ppm}$ (singlet, 1H): This signal corresponds to the single proton attached to the C4 position of the thiazole ring. Its downfield chemical shift is due to the deshielding effects of the aromatic ring current and the adjacent electron-withdrawing sulfur atom and carboxylic acid group.
- $>12\text{ ppm}$ (broad singlet, 1H): This highly deshielded and often broad signal is characteristic of the acidic carboxylic acid proton. Its broadness is due to chemical exchange with trace amounts of water in the solvent.

Predicted ^{13}C NMR Spectrum (in DMSO-d_6):

- $\sim 162\text{-}165\text{ ppm}$: The carbonyl carbon (C=O) of the carboxylic acid.
- $\sim 150\text{-}155\text{ ppm}$: The C2 carbon, which is significantly deshielded due to its direct attachment to the electronegative chlorine and nitrogen atoms.
- $\sim 145\text{-}150\text{ ppm}$: The C4 carbon, deshielded by the aromatic system and the adjacent sulfur atom.
- $\sim 125\text{-}130\text{ ppm}$: The C5 carbon, attached to the carboxylic acid group.

Protocol 4: Sample Preparation for NMR Spectroscopy

- **Sample Weighing:** Accurately weigh $\sim 5\text{-}10\text{ mg}$ of the compound.

- **Solvent Addition:** Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and shift the residual water peak away from areas of interest.
- **Homogenization:** Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
- **Analysis:** Insert the NMR tube into the spectrometer spinner and place it in the magnet for analysis.

Stability, Storage, and Safety

Stability and Storage:

- The compound should be stored at 4°C under an inert atmosphere, such as nitrogen or argon.
- It is crucial to protect it from moisture, as the thiazole ring and carboxylic acid group can be susceptible to hydrolysis or degradation over long periods.
- **Incompatible Materials:** Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.^[4]

Safety Profile: **2-Chloro-thiazole-5-carboxylic acid** is a hazardous substance and must be handled with appropriate precautions.

- **GHS Hazards:** The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and is very toxic to aquatic life with long-lasting effects (H410).^[2]
- **Handling:** Always use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

2-Chloro-thiazole-5-carboxylic acid is a solid with a high melting point indicative of its purity and crystalline nature. It is a relatively strong organic acid, a property dictated by the electron-

withdrawing substituents on the thiazole ring. While detailed experimental data on its solubility and spectroscopic characteristics are not widely published, its properties can be reliably predicted based on fundamental chemical principles. The protocols and expert analysis provided in this guide offer researchers a solid framework for the safe handling, characterization, and effective utilization of this important chemical intermediate in their research and development endeavors.

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